molecular formula C12H17NO2 B13448065 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2920145-26-0

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Katalognummer: B13448065
CAS-Nummer: 2920145-26-0
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: ZGYSNUHHIIPLAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a seven-membered heterocyclic compound featuring a benzoxazepine core substituted with a methyl and methoxymethyl group at the 2-position. This structure combines aromaticity (benzene ring) with a partially saturated oxazepine ring, conferring unique physicochemical and pharmacological properties.

Eigenschaften

CAS-Nummer

2920145-26-0

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(methoxymethyl)-2-methyl-4,5-dihydro-3H-1,4-benzoxazepine

InChI

InChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3

InChI-Schlüssel

ZGYSNUHHIIPLAW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNCC2=CC=CC=C2O1)COC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Benzoxazepines

The benzoxazepine scaffold is highly modifiable, with substituents significantly influencing pharmacological activity, solubility, and stability. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 2-methyl, 2-methoxymethyl C₁₂H₁₇NO₂ 207.27 Potential CNS modulation (inference)
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine 2,2-dimethyl, 7-fluoro C₁₁H₁₄FNO 195.23 Halogenated analog; improved metabolic stability
4-Methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine 4-methyl, 5-phenyl, 7-chloro C₁₆H₁₄ClN₂O₂ 287.75 Enhanced lipophilicity; antipsychotic potential
8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 2,2-dimethyl, 8-bromo (hydrochloride salt) C₁₁H₁₄BrNO·HCl 292.60 Improved solubility via salt formation
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-nitro (hydrochloride salt) C₉H₁₁ClN₂O₃ 230.65 Nitro group for electrophilic reactivity

Key Observations

Substituent Effects on Pharmacokinetics The methoxymethyl group in the target compound may enhance solubility compared to purely alkyl substituents (e.g., 2,2-dimethyl derivatives) while retaining CNS permeability due to moderate lipophilicity . Halogenation (e.g., 7-fluoro in , 7-chloro in ) improves metabolic stability and binding affinity to hydrophobic receptor pockets.

Synthetic Accessibility

  • The target compound’s synthesis likely involves cyclization of 2-(methoxymethyl)-2-methyl-substituted precursors, similar to methods for 2,3,4,5-tetrahydro-1,4-benzoxazepines via carbonyl reductions or ring-closing reactions .
  • Hydrochloride salts (e.g., ) are commonly employed to enhance crystallinity and solubility, as seen in analogs like 8-bromo-2,2-dimethyl and 7-nitro derivatives.

Physicochemical Properties The target compound’s molecular weight (207.27 g/mol) is intermediate among analogs, balancing bioavailability and blood-brain barrier penetration.

Pharmacological Implications

The methoxymethyl group’s ether linkage could modulate hydrogen-bonding interactions with receptors, distinguishing it from halogenated or alkylated analogs.

Biologische Aktivität

2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that could be exploited for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The molecular formula of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is C12H17NO2C_{12}H_{17}NO_2. The compound features a benzoxazepine core, which is known for its diverse biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H17NO2C_{12}H_{17}NO_2
SMILESCC1(CNCC2=CC=CC=C2O1)COC
InChIInChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3

Anticancer Properties

Recent studies have indicated that compounds derived from benzoxazepine structures exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A derivative of benzoxazepine was tested against human cancer cell lines with results indicating an IC50 value in the range of 20–50 µM. This suggests moderate to strong anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects

Benzoxazepines are also known for their neuroprotective effects. Research indicates that they may modulate neurotransmitter systems and exhibit antioxidant properties.

Mechanism:
The neuroprotective activity is primarily attributed to the ability of the compound to inhibit oxidative stress and promote neuronal survival in models of neurodegeneration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling remains necessary.

Toxicological Studies:
Initial toxicity assessments indicate that the compound exhibits a low toxicity profile at therapeutic doses. Long-term studies are required to confirm chronic toxicity and potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.